Pentane-2,4-dione;propane-1,3-diolate;titanium(4+)

Descripción

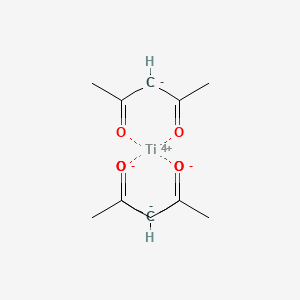

Bis(pentane-2,4-dionato-O,O')(propane-1,3-diolato-O,O')titanium(4+) is a titanium(IV) coordination complex featuring two β-diketonate ligands (pentane-2,4-dione, also known as acetylacetone or Hacac) and one propane-1,3-diolate ligand. The compound is classified under EC Number 253-245-2 and is utilized in industrial applications, including catalysis and materials science .

Propiedades

Número CAS |

36870-02-7 |

|---|---|

Fórmula molecular |

C13H20O6Ti |

Peso molecular |

320.16 g/mol |

Nombre IUPAC |

pentane-2,4-dione;propane-1,3-diolate;titanium(4+) |

InChI |

InChI=1S/2C5H7O2.C3H6O2.Ti/c2*1-4(6)3-5(2)7;4-2-1-3-5;/h2*3H,1-2H3;1-3H2;/q2*-1;-2;+4 |

Clave InChI |

TZEZCQBEDJXSQF-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.C(C[O-])C[O-].[Ti+4] |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of Pentane-2,4-dione Ligand

Pentane-2,4-dione (acetylacetone) is a key ligand in the complex and is typically prepared through well-established synthetic routes:

Claisen Condensation : The classical method involves the Claisen condensation of acetone with ethyl acetate under basic conditions, yielding pentane-2,4-dione after acid workup. This method is widely used for producing high-purity diketone ligands suitable for complexation.

Substituted Derivatives : For modified pentane-2,4-diones, selective alkylation or acylation at the 3-position can be performed using sodium or thallium enolates. For example, C-alkylation of sodium enolates followed by deprotection steps allows the synthesis of 3-substituted pentane-2,4-diones, which can serve as tailored ligands for titanium complexes.

Preparation of Propane-1,3-diolate Ligand

Propane-1,3-diolate is the dianionic form of propane-1,3-diol, which acts as a bidentate ligand coordinating through two oxygen atoms. Its preparation involves:

Deprotonation of Propane-1,3-diol : Treatment of propane-1,3-diol with strong bases such as sodium hydride or organolithium reagents generates the corresponding diolate species. This step is critical for subsequent complexation with titanium(IV).

Handling and Stability : The diolate form is highly reactive and must be handled under inert atmosphere conditions to prevent protonation or oxidation.

Titanium(IV) Source and Complex Formation

Titanium(IV) is typically introduced via titanium alkoxides or titanium tetrachloride precursors. The complexation involves ligand exchange or direct reaction with the prepared ligands:

Reaction with Titanium Alkoxides : Titanium tetraethoxide or tetraisopropoxide reacts with pentane-2,4-dione and propane-1,3-diolate ligands in alcoholic solvents (e.g., isopropanol or ethanol), often under reflux or mild heating. This leads to the formation of ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium complexes.

Hydrothermal Synthesis : An alternative method involves mixing titanium salts (e.g., cobalt-containing titanium complexes) with pentane-2,4-dione in ethanol, followed by heating under autogenous pressure in sealed vessels at elevated temperatures (around 130 °C) for extended periods (e.g., 24 hours). This method yields crystalline titanium beta-diketonate complexes with high purity and good yield (approximately 82%).

Detailed Synthetic Procedure Example

A representative synthesis of the titanium complex with pentane-2,4-dione and propane-1,3-diolate ligands is as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Mix 1 mmol titanium salt (e.g., Ti(IV) source) with 1 mmol pentane-2,4-dione in 5 mL ethanol | Homogeneous reaction mixture |

| 2 | Stir for 20 minutes at room temperature | Ligand coordination begins |

| 3 | Transfer to Teflon vessel, fill to 30% volume | Preparation for hydrothermal treatment |

| 4 | Heat at 130 °C under autogenous pressure for 24 h | Formation of crystalline complex |

| 5 | Cool, filter crystals, wash with aqueous ethanol, dry over calcium chloride | Isolated product with 82% yield |

Calculated elemental composition for C10CoH18NO9 (FW 355.18): C 33.81%, H 5.11%, N 3.94%

Found: C 33.76%, H 5.18%, N 3.87%

Decomposition point: 160 °C

This method provides a robust approach for synthesizing titanium complexes with beta-diketonate and diolate ligands, yielding high-purity crystals suitable for characterization.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Claisen Condensation (ligand) | Acetone, ethyl acetate, base | Room temperature, acid workup | High | Standard method for pentane-2,4-dione |

| C-Alkylation of Enolates | Sodium/thallium enolates, alkyl halides | Anhydrous, inert atmosphere | Moderate | For substituted pentane-2,4-diones |

| Deprotonation of Propane-1,3-diol | Propane-1,3-diol, strong base | Inert atmosphere | High | Generates propane-1,3-diolate ligand |

| Reaction with Titanium Alkoxides | Ti(OR)4, pentane-2,4-dione, propane-1,3-diolate | Reflux in alcohol solvents | Moderate | Common route for titanium complexes |

| Hydrothermal Synthesis | Titanium salt, pentane-2,4-dione, ethanol | 130 °C, autogenous pressure, 24 h | 82 | Yields crystalline complex, high purity |

Research Findings and Analysis

The phase transfer catalyst method has been reported as effective for synthesizing related beta-diketonate complexes, facilitating reactions between chlorinated diketones and carboxylates in the presence of quaternary ammonium salts.

The choice of titanium precursor and solvent affects the coordination environment and stability of the complex. Alkoxide precursors often yield more stable complexes with defined coordination geometries.

Hydrothermal methods provide an alternative to conventional reflux, enabling crystallization and isolation of pure complexes suitable for structural studies.

Elemental analysis and thermal decomposition data confirm the integrity and purity of the synthesized compounds, with decomposition temperatures around 160 °C indicating moderate thermal stability.

Análisis De Reacciones Químicas

Types of Reactions

Pentane-2,4-dione;propane-1,3-diolate;titanium(4+) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of titanium.

Reduction: Reduction reactions can convert the titanium(4+) ion to lower oxidation states.

Substitution: Ligand substitution reactions can occur, where the ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of titanium, while reduction may produce lower oxidation states.

Aplicaciones Científicas De Investigación

Catalysis

One of the primary applications of pentane-2,4-dione;propane-1,3-diolate;titanium(4+) is in catalysis. The compound acts as a catalyst in several organic reactions due to its ability to stabilize transition states and lower activation energy barriers.

Table 1: Catalytic Applications

| Reaction Type | Role of Compound | Notes |

|---|---|---|

| Aldol Reactions | Catalyst | Enhances yield and selectivity |

| Polymerization | Initiator for polymer chains | Used in the synthesis of polymers |

| Oxidation Reactions | Facilitates oxidation of alcohols | Provides higher reaction rates |

The compound's effectiveness in catalyzing these reactions is attributed to its unique coordination chemistry and the presence of titanium, which can adopt multiple oxidation states.

Materials Science

In materials science, pentane-2,4-dione;propane-1,3-diolate;titanium(4+) is utilized in the production of titanium dioxide thin films. Titanium dioxide is a versatile material widely used in photocatalysis, solar cells, and sensors.

Table 2: Material Applications

| Material Application | Description | Benefits |

|---|---|---|

| Photocatalytic Coatings | Applied as a coating for self-cleaning surfaces | Enhances durability and functionality |

| Thin Film Transistors | Used in electronic devices | Improves conductivity and performance |

| Solar Cells | Acts as a semiconductor layer | Increases efficiency of light absorption |

The ability to form thin films through sol-gel processes makes this compound highly valuable in developing advanced materials with specific optical and electronic properties.

Biological Applications

Research indicates that complexes derived from pentane-2,4-dione exhibit significant biological activities. These compounds have been studied for their potential antimicrobial, antifungal, antioxidant, and anticancer properties.

Case Study: Anticancer Activity

A study investigated the anticancer effects of nickel complexes derived from pentane-2,4-dione. The results showed that these complexes could effectively inhibit cancer cell proliferation by interacting with biological targets involved in cell division.

Mecanismo De Acción

The mechanism by which pentane-2,4-dione;propane-1,3-diolate;titanium(4+) exerts its effects involves the interaction of the titanium(4+) ion with various molecular targets. The titanium(4+) ion can coordinate with different ligands, leading to changes in the electronic structure and reactivity of the complex. This coordination can affect various pathways, including catalytic cycles and biological interactions.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physical Properties of Selected Titanium Complexes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stability | Key Applications |

|---|---|---|---|---|

| Bis(pentane-2,4-dionato)(propane-1,3-diolato)Ti(4+) | C₁₃H₂₀O₆Ti | 320.19 | High hydrolytic | Catalysis, polymer composites |

| Titanium(4+) tetrapropan-2-olate | C₁₂H₂₈O₄Ti | 284.22 | Moisture-sensitive | Sol-gel processes |

| Ethoxybis(acac)Ti(OiPr) | C₁₅H₂₆O₆Ti | 350.23 | Moderate | Specialty coatings |

Table 2: Comparison of β-Diketonate Complexes

| Metal Center | Oxidation State | Ligand Type | Stability | Applications |

|---|---|---|---|---|

| Ti(IV) | +4 | acac⁻ + diolate | High | Catalysis, materials science |

| Ni(II) | +2 | acac⁻ | Moderate | Electroluminescent materials |

| V(III) | +3 | acac⁻ | Low | Niche chemical synthesis |

Research Findings and Insights

- Ligand Effects : Propane-1,3-diolate ligands enhance thermal stability compared to alkoxides (e.g., isopropoxide), making the titanium complex suitable for high-temperature applications .

- Tautomerism: Pentane-2,4-dione exists as 92% enol tautomer, which facilitates chelation to metals like titanium, contrasting with fluorinated derivatives that exhibit hydrogen bond acidity .

- Toxicity : While pentane-2,4-dione itself is irritant and mutagenic , its titanium complexes show reduced acute toxicity due to ligand coordination .

Actividad Biológica

Pentane-2,4-dione;propane-1,3-diolate;titanium(4+), also known as a titanium complex of acetylacetone, exhibits significant biological activities that are relevant in various fields including medicinal chemistry and materials science. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Pentane-2,4-dione (acetylacetone) is a diketone characterized by the presence of two acetyl groups. Its ability to form stable chelates with metal ions, particularly titanium(IV), enhances its properties as a ligand in coordination chemistry. The structure of the compound can be represented as follows:

The titanium complex formed with pentane-2,4-dione exhibits unique reactivity due to the coordination of the diketone with titanium ions, which influences its biological activity.

Biological Activities

Research indicates that pentane-2,4-dione and its titanium complex possess various biological activities:

- Antimicrobial Activity : Studies have demonstrated that titanium complexes derived from pentane-2,4-dione exhibit antimicrobial properties against a range of pathogenic bacteria and fungi. For instance, nickel complexes of pentane-2,4-dione have been investigated for their potential in cancer treatment due to their interaction with biological targets .

- Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The presence of the diketone structure allows it to scavenge free radicals effectively.

- Anticancer Potential : Research highlights the anticancer properties of pentane-2,4-dione complexes. They can induce apoptosis in cancer cells through various mechanisms including the generation of reactive oxygen species (ROS) and modulation of signaling pathways .

The biological activity of pentane-2,4-dione;propane-1,3-diolate;titanium(4+) can be attributed to several mechanisms:

- Chelation with Metal Ions : The ability to form stable chelates with transition metals enhances its reactivity and bioavailability in biological systems .

- Redox Activity : The compound's redox properties allow it to participate in electron transfer processes that can influence cellular metabolism and signaling pathways .

- Interaction with Cellular Targets : Studies suggest that these complexes can interact with DNA and proteins within cells, leading to alterations in cellular function and potential therapeutic effects .

Case Studies

Several studies have explored the biological activities of pentane-2,4-dione complexes:

- Study on Antimicrobial Activity : A recent investigation assessed the effectiveness of titanium complexes against various bacterial strains. Results indicated that these complexes exhibited significant inhibition zones compared to control groups .

- Antioxidant Activity Evaluation : In vitro assays measuring the DPPH radical scavenging activity demonstrated that titanium complexes derived from pentane-2,4-dione showed higher antioxidant capacity than their non-metallic counterparts .

Comparative Analysis

A comparative analysis of pentane-2,4-dione with other diketones reveals its unique biological profile:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Pentane-2,4-dione | Diketone | Forms stable chelates; significant biological activity |

| Acetylacetone | Diketone | Similar reactivity but less sterically hindered |

| Butanedione | Diketone | Less polar; different solubility properties |

Q & A

Basic: What experimental design principles should guide the synthesis of titanium(4+) complexes with pentane-2,4-dione and propane-1,3-diolate ligands?

Answer:

Synthesis optimization should follow factorial design principles to evaluate variables (e.g., molar ratios, temperature, solvent polarity) systematically. For example, a 2³ factorial design can assess the effects of ligand concentration, pH, and reaction time on complex stability . Pre-experimental screening via spectroscopic methods (e.g., UV-Vis or FTIR) is critical to identify baseline conditions. Ensure alignment with theoretical frameworks, such as ligand field theory, to predict coordination geometry and electronic properties .

Basic: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for titanium(4+) complexes of pentane-2,4-dione derivatives?

Answer:

Contradictions often arise from tautomeric equilibria or solvent-dependent coordination modes. Use a combination of:

- Variable-temperature NMR to monitor dynamic equilibria.

- DFT calculations to model plausible structures and compare simulated spectra with experimental data.

- Cross-validation with X-ray crystallography or EXAFS for solid-state confirmation . Document solvent effects explicitly, as polar aprotic solvents (e.g., DMSO) may stabilize enolate forms versus keto forms .

Advanced: What methodological approaches enable the study of hydrogen-bonding interactions in propane-1,3-diolate-titanium(4+) systems?

Answer:

Advanced strategies include:

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Solid-state NMR with magic-angle spinning (MAS) to probe hydrogen-bonding networks in crystalline phases.

- Molecular dynamics (MD) simulations parameterized with descriptors (e.g., Abraham’s hydrogen bond acidity/basicity) to model solvent-ligand interactions . For aqueous systems, incorporate pH-dependent speciation models to account for protonation equilibria .

Advanced: How can researchers leverage computational frameworks to predict the catalytic activity of titanium(4+) complexes in organic transformations?

Answer:

Integrate density functional theory (DFT) with COMSOL Multiphysics for multi-scale modeling:

Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity.

Reaction pathway mapping : Use transition-state theory to identify rate-limiting steps.

Basic: What are the key considerations for characterizing the stability of titanium(4+) complexes under varying pH and temperature conditions?

Answer:

Adopt a multi-technique stability protocol :

- pH titrations with potentiometric monitoring to determine protonation constants.

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.

- Cyclic voltammetry to evaluate redox stability in solution.

Correlate results with speciation diagrams generated via software like Hyperquad or MEDUSA . Ensure consistency with thermodynamic databases (e.g., NIST) for validation .

Advanced: How can conflicting results in the literature on the ligand-exchange kinetics of propane-1,3-diolate in titanium(4+) systems be reconciled?

Answer:

Address contradictions through:

- Critical meta-analysis : Compare experimental conditions (e.g., ionic strength, counterion effects) across studies.

- Mechanistic discrimination : Use stopped-flow kinetics with isotopic labeling (e.g., ¹⁸O) to differentiate associative vs. dissociative pathways.

- Error source quantification : Apply Bayesian statistics to account for measurement uncertainties in rate constants . Cross-reference with theoretical models (e.g., Marcus theory) to validate assumptions about transition states .

Basic: What analytical techniques are most effective for quantifying trace impurities in synthesized titanium(4+) complexes?

Answer:

Prioritize hyphenated methods:

- LC-MS/MS with isotope dilution for quantification of organic byproducts.

- ICP-OES/ICP-MS for trace metal analysis.

- Headspace GC-MS to detect volatile impurities (e.g., residual solvents).

Optimize SPE protocols (e.g., HLB cartridges) for pre-concentration, ensuring minimal analyte loss via silanol deactivation of glassware .

Advanced: How can researchers design experiments to probe the role of solvent polarity in the ligand substitution dynamics of pentane-2,4-dione derivatives?

Answer:

Implement a solvent gradient approach :

Solvent screening : Test a range from non-polar (hexane) to polar aprotic (DMF) and protic (MeOH) solvents.

Kinetic profiling : Use time-resolved UV-Vis or stopped-flow spectroscopy to measure substitution rates.

Solvent parameter correlation : Relate rates to Kamlet-Taft parameters (α, β, π*) or Hansen solubility parameters.

Supplement with MD simulations to model solvation shells and transition-state stabilization .

Basic: What theoretical frameworks are essential for interpreting the electronic spectra of titanium(4+) coordination compounds?

Answer:

Base interpretations on:

- Ligand field theory (LFT) for d-d transition assignments.

- Charge-transfer models (e.g., LMCT/MLCT) to explain broad absorption bands.

- TD-DFT calculations to simulate electronic transitions and compare with experimental UV-Vis/NIR data . Cross-validate with magnetochemical data (e.g., EPR) for ground-state multiplicity .

Advanced: What strategies can mitigate batch-to-batch variability in the synthesis of titanium(4+)-pentane-2,4-dione complexes?

Answer:

Adopt quality-by-design (QbD) principles :

- Critical process parameter (CPP) identification : Use DoE to rank factors (e.g., stirring rate, drying time).

- In-line PAT tools : Implement Raman spectroscopy for real-time monitoring of reaction progression.

- Multivariate statistical control : Apply PCA or PLS models to detect deviations in raw material attributes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.